molecular formula C9H18N2O2 B15306342 Ethyl piperidin-4-ylglycinate

Ethyl piperidin-4-ylglycinate

Cat. No.: B15306342
M. Wt: 186.25 g/mol
InChI Key: WVCZKQDABBPRIC-UHFFFAOYSA-N
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Description

Ethyl piperidin-4-ylglycinate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl piperidin-4-ylglycinate typically involves the reaction of piperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of ethyl chloroacetate, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl piperidin-4-ylglycinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Ethyl piperidin-4-ylglycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl piperidin-4-ylglycinate involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl piperidin-4-ylglycinate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethyl ester and glycine moieties make it versatile for various synthetic and research applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-(piperidin-4-ylamino)acetate

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(12)7-11-8-3-5-10-6-4-8/h8,10-11H,2-7H2,1H3

InChI Key

WVCZKQDABBPRIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1CCNCC1

Origin of Product

United States

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